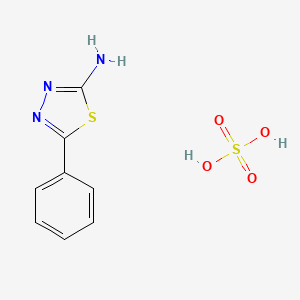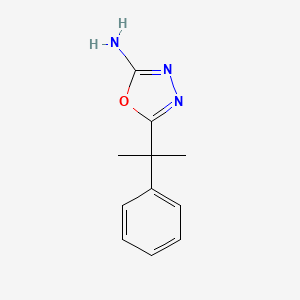
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Dimerization
Ureidopyrimidones are known for their strong dimerization capabilities via quadruple hydrogen bonding, which is crucial for developing supramolecular structures and materials (Beijer et al., 1998). This property is significant in the design of novel materials with enhanced mechanical and thermal properties.
Herbicidal Applications
Sulfonylurea derivatives, like imazosulfuron, exhibit potent herbicidal activity due to their ability to inhibit essential plant enzymes. The degradation studies of these compounds in soil under various conditions provide insights into their environmental fate and potential impact on agricultural practices (Morrica et al., 2001).
Inhibition of Phytoene Desaturation
Substituted phenyltetrahydropyrimidinones represent a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step. Understanding the structure-activity relationships of these compounds could inform the design of more efficient agrochemicals (Babczinski et al., 1995).
Anticancer Activity
Diaryl ureas with specific modifications exhibit significant antiproliferative effects on various cancer cell lines, underscoring the potential of urea derivatives in developing new anticancer therapies (Feng et al., 2020).
Supramolecular Chemistry
The study of urea derivatives in supramolecular chemistry, particularly their use in hydrogen-bonded assemblies, is crucial for developing advanced materials with tailored properties. The exploration of complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures offers insights into the design of foldamers and other supramolecular entities (Corbin et al., 2001).
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-5-6-20-17(22-12)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVGXZBAMRBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
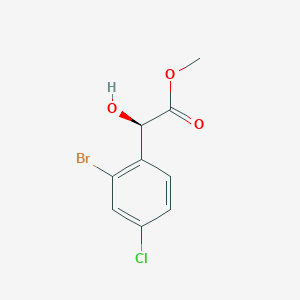
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
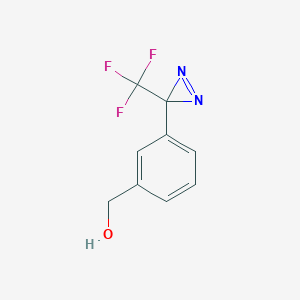

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)
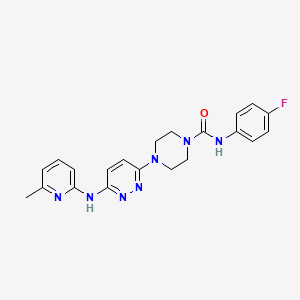


![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
